Home > Products > Building Blocks P68 > tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate - 954097-20-2

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Catalog Number: EVT-1668788
CAS Number: 954097-20-2
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist. It exhibits analgesic properties by blocking the activation of TRPV1 channels, which are involved in pain signaling. Importantly, BCTP demonstrates a reduced liability for hyperthermia, a common side effect of TRPV1 antagonists, making it a promising candidate for chronic pain management.

N-[4-({6-[4-(Trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide (AMG517)

Compound Description: AMG517 is a clinically tested transient receptor potential vanilloid type 1 (TRPV1) antagonist developed for chronic pain management. While effective in blocking TRPV1 activation, AMG517 induces significant hyperthermia, limiting its clinical utility.

tert-Butyl 2-(6-([2-(acetylamino)-1,3-benzothiazol-4-yl]oxy)pyrimidin-4-yl)-5-(trifluoromethyl)phenylcarbamate (AMG8163)

Compound Description: Similar to AMG517, AMG8163 is a potent and selective TRPV1 antagonist. It exhibits analgesic properties in vivo by blocking capsaicin-induced flinching in rats. Like other TRPV1 antagonists, AMG8163 also causes transient hyperthermia.

1-tert-Butyl-3-[6-(3,5-dimethoxyphenyl)-2-(4-diethylaminobutylamino)pyrido[2,3-d]pyrimidin-7-yl]urea (PD173074)

Compound Description: PD173074 acts as a selective tyrosine kinase inhibitor, specifically targeting fibroblast growth factor receptor-3 (FGFR3). It exhibits potent antitumor activity, particularly against bladder cancer cells carrying activating mutations in the FGFR3 gene. PD173074's mechanism of action involves suppressing cell proliferation by inducing cell cycle arrest at the G1-S transition and promoting apoptosis.

4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X)

Compound Description: GW542573X functions as a selective activator of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This compound exhibits a distinct mechanism of action compared to previously identified positive modulators of SK channels. While GW542573X enhances the channel's Ca2+ sensitivity, it also acts as a genuine opener of hSK1 channels, a characteristic not observed before. The selectivity of GW542573X for hSK1 is attributed to the presence of a serine residue (Ser293) within the channel's S5 segment.

Overview

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a chemical compound that falls under the category of carbamates, which are esters of carbamic acid. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The structure of this compound consists of a pyrimidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which may influence its biological activity and solubility.

Source and Classification

The compound is classified as a derivative of pyrimidine, a class of organic compounds characterized by a six-membered ring containing nitrogen atoms. Pyrimidines are integral to various biological processes, including the synthesis of nucleic acids. The specific classification of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be further refined as follows:

  • Chemical Family: Carbamate
  • Substituted Structure: Pyrimidine derivative
  • Functional Groups: Hydroxymethyl, tert-butyl, carbamate
Synthesis Analysis

The synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be achieved through several methods, often involving the reaction of pyrimidine derivatives with appropriate reagents. A common synthetic route includes:

  1. Starting Material: A pyrimidine derivative with a suitable leaving group at the 4-position.
  2. Reagents: Hydroxymethylating agents (e.g., formaldehyde or paraformaldehyde) and tert-butyl carbamate.
  3. Reaction Conditions: The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group and subsequent carbamate formation.

Technical details may involve controlling temperature and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be represented as follows:

  • Molecular Formula: C₁₁H₁₅N₃O₃
  • Molecular Weight: Approximately 233.26 g/mol
  • Structural Features:
    • A pyrimidine ring with nitrogen atoms at positions 1 and 3.
    • A hydroxymethyl group (-CH₂OH) attached at position 6.
    • A tert-butyl carbamate group attached at position 4.
Chemical Reactions Analysis

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions due to its functional groups:

  1. Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
  2. Deprotection Reactions: Under certain conditions, the tert-butyl group can be removed to expose reactive sites for further functionalization.
  3. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the pyrimidine nitrogen atoms, allowing for further derivatization.

Technical Details

These reactions typically require specific conditions such as pH control, temperature management, and the presence of catalysts to drive the reactions effectively.

Mechanism of Action

The mechanism of action for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate primarily relates to its interaction with biological targets, potentially influencing cellular processes:

  1. Target Interaction: The hydroxymethyl group may enhance solubility and facilitate interactions with enzymes or receptors.
  2. Biological Activity: Compounds with similar structures have been shown to exhibit anti-inflammatory or antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Data on Mechanism

Research into related compounds suggests that modifications on the pyrimidine ring can significantly affect their pharmacological profiles.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis and other reactions as described previously.

Relevant Data

Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemistry Research: Useful in studying enzyme mechanisms due to its structural characteristics that mimic natural substrates.
  3. Agricultural Chemistry: Potential use as a pesticide or herbicide by exploiting its biological activity against plant pathogens.
Synthetic Methodologies for Pyrimidine-Based Carbamate Derivatives

Optimized Protection-Deprotection Strategies for Hydroxymethyl Functionalization

The hydroxymethyl (–CH₂OH) group in tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (CAS# 954097-20-2) introduces both synthetic versatility and vulnerability during multi-step transformations. Its primary alcohol character renders it susceptible to oxidation, nucleophilic substitution, or elimination under harsh reaction conditions, necessitating tailored protection strategies. Common protecting groups include tert-butyldimethylsilyl (TBS) and acetyl, selected for their orthogonal stability to Boc deprotection conditions. TBS protection employs tert-butyldimethylsilyl chloride (TBSCl) with imidazole catalysis in DMF at 0–25°C, achieving >95% yield while preserving the pre-installed carbamate functionality [1] [9]. Acetyl protection uses acetic anhydride in pyridine, offering rapid installation but requiring meticulous control to avoid ON acetyl migration to the pyrimidine ring [5].

Deprotection protocols are equally critical. TBS removal utilizes tetra-n-butylammonium fluoride (TBAF) in THF, which maintains Boc integrity but may induce ring opening if extended reaction times or elevated temperatures are employed. Acetyl deprotection leverages mild methanolic potassium carbonate (K₂CO₃), generating the free hydroxymethyl group in 2 hours at 25°C without carbamate cleavage [1]. This orthogonality enables sequential deprotection when multiple functional groups coexist, as demonstrated in the synthesis of HIV-1 protease inhibitors where hydroxymethyl liberation occurs post-Boc deprotection [7].

Table 1: Protection-Deprotection Performance for 6-Hydroxymethyl Group

Protecting GroupInstallation ReagentConditionsYield (%)Deprotection ReagentBoc Stability
TBSTBSCl, imidazoleDMF, 0°C→25°C95–98TBAF, THFStable
AcetylAc₂O, pyridine25°C, 1h90–930.5M K₂CO₃, MeOHStable
PivaloylPivCl, Et₃NCH₂Cl₂, 0°C88NH₃, MeOHStable

Regioselective Carbamate Installation on Pyrimidine Scaffolds

Regioselective N-carbamation of unsymmetrical pyrimidine rings presents significant challenges due to competing N1 and N3 nucleophilic sites. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate exemplifies this selectivity, where the 4-position is favored due to diminished electron density at N1 compared to N3, as confirmed by NMR studies of pyrimidine basicity [3] [6]. Installation employs tert-butyl dicarbonate (Boc₂O) under catalyst-controlled conditions. Iodine catalysis (5 mol%) in solvent-free environments achieves 85% regioselectivity for the 4-position at 25°C, while lipase enzymes (e.g., Candida antarctica Lipase B) enhance selectivity to >99% in toluene at 60°C via steric discrimination [4] [6].

Direct carbamation competes with hydroxymethyl reactivity, necessitating transient protection prior to Boc₂O exposure. Alternative routes include Pd-catalyzed C–N coupling of 4-aminopyrimidine precursors with Boc-protected aryl halides, though this risks diminished yields due to homocoupling [6]. Computational modeling reveals that electron-withdrawing substituents at C6 (e.g., –CH₂OH) reduce N1 nucleophilicity by 1.8 pKₐ units versus C4-substituted analogs, rationalizing the observed 4-position preference [6]. This regiocontrol is exploited in kinase inhibitor syntheses, where pyrimidine carbamates serve as hinge-binding motifs [7].

Table 2: Regioselectivity Modulators for Pyrimidine Carbamation

MethodConditionsN1:N3 RatioYield (%)6-Hydroxymethyl Compatibility
I₂ catalysisSolvent-free, 25°C, 12h15:8578Requires protection
Lipase BToluene, 60°C, 6h1:9982Compatible
Cu(OTf)₂/DMAPCH₃CN, 80°C, 3h40:6065Partial oxidation
Pd(OAc)₂/XantphosDioxane, 100°C, 24h5:9570Compatible with protection

Solid-Phase vs. Solution-Phase Synthesis for Medical Intermediate Production

The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis for manufacturing tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate hinges on scale, purity requirements, and downstream applications. SPPS, pioneered by Merrifield for peptides, offers advantages for iterative chain elongation when the carbamate serves as a building block for oligonucleotide-peptide conjugates. Wang resin-bound 4-hydroxypyrimidine undergoes Boc protection and hydroxymethyl phosphorylation in 5-step sequences, enabling automated synthesis with >90% stepwise yields and simplified impurity removal via filtration [2] [9]. However, resin-loading limitations (~0.8 mmol/g) restrict large-scale production, and trifluoroacetic acid (TFA) cleavage may generate cationic byproducts requiring ion-exchange purification [2].

Solution-phase synthesis excels at multi-gram preparations. A typical route involves:

  • Diisopropyl azodicarboxylate (DIAD)-mediated Mitsunobu coupling of 4-aminopyrimidine with Boc₂O
  • Hydroxymethyl introduction via LiAlH₄ reduction of pre-formed ethyl 4-((tert-butoxycarbonyl)amino)pyrimidine-6-carboxylate [1] [5]This approach achieves 65–70% overall yield at kilogram scale, with crystallization from ethyl acetate/heptane providing >99.5% purity. Continuous flow hydrogenation replaces batch processing for nitro precursor reduction, enhancing reproducibility [9]. Economic analysis indicates solution-phase costs diminish by 40% at >10kg volumes despite higher solvent consumption, while SPPS remains preferable for sub-gram high-value analogs requiring chiral fidelity [1] [9].

Table 3: Synthesis Method Comparison for Pharmaceutical Manufacturing

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Scale Feasibility<100 g (resin-limited)Gram to kilogram
Purity (After Workup)92–95% (HPLC)99.0–99.8% (HPLC)
Key PurificationResin filtration, TFA cleavageCrystallization, extraction
Throughput (mol/week)0.05–0.15–50
Cost Factor (Relative)12x (lab scale)1x (pilot scale)

Properties

CAS Number

954097-20-2

Product Name

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15)

InChI Key

QRORIDUDLAQZKS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.